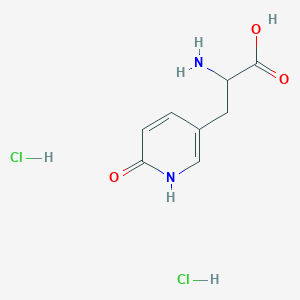

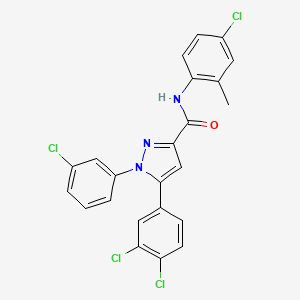

![molecular formula C11H11NO4S B2577464 5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 79525-08-9](/img/structure/B2577464.png)

5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione” is a thiazolidine derivative. Thiazolidine is a five-membered ring compound containing sulfur and nitrogen . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent, and a hydroxyl (-OH) group .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Thiazolidinedione derivatives, including those structurally related to 5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione, have been studied for their effectiveness as corrosion inhibitors. For instance, two thiazolidinedione derivatives were synthesized and investigated for mild steel corrosion inhibition in hydrochloric acid solution. These studies utilized techniques such as weight loss, electrochemical polarization, and electrochemical impedance spectroscopy (EIS) to demonstrate the inhibitors' efficiency, which increased with their concentration (Yadav, Behera, Kumar, & Yadav, 2015).

Synthesis and Structural Analysis

Thiazolidinedione derivatives have been the subject of extensive synthesis and structural analysis. For example, various 5-(arylidene)-3-(4-methylbenzoyl)thiayolidine-2,4-diones with different arylidene groups were synthesized and their structures confirmed through elemental analysis, IR, 1 H NMR, and MS spectroscopy. This research contributes to the understanding of the structural properties of thiazolidinedione compounds, which is essential for their application in various fields (Popov-Pergal et al., 2010).

Antimicrobial Activity

Thiazolidinedione derivatives have also been explored for their antimicrobial properties. A study synthesized new 5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione and 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives, and these compounds were screened for in vitro antimicrobial activities against several pathogenic bacterial strains and fungal strain Candida albicans. Some derivatives showed significant inhibitory activities against specific bacterial strains, demonstrating the potential of thiazolidinedione compounds in antimicrobial applications (Stana et al., 2014).

Biological Screening and Central Nervous System Penetrability

In the field of medicinal chemistry, thiazolidinediones have been studied for their biological activities and ability to penetrate the central nervous system. For example, a novel thiazolidinedione compound, [3H]-4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, was synthesized and characterized for its binding profile in neuroblastoma-glioma cells. In vivo studies in rats indicated that this compound effectively penetrates the blood-brain barrier, highlighting its potential use in central nervous system-related pharmacological studies (Rosen et al., 1990).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(2-hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-16-7-4-2-3-6(9(7)13)5-8-10(14)12-11(15)17-8/h2-4,8,13H,5H2,1H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGMWQHKFXMFMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CC2C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

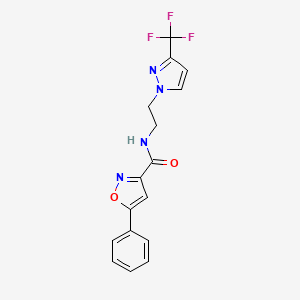

![[(3E)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 2-chloropyridine-3-carboxylate](/img/structure/B2577383.png)

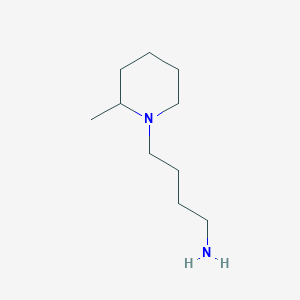

![N-[6-(ethylsulfanyl)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2577386.png)

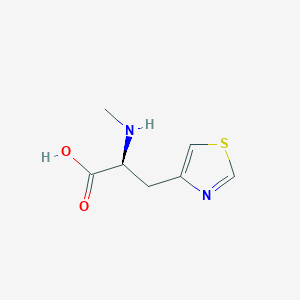

![N-(2-ethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2577394.png)

![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2577397.png)

![[4-(trifluoromethyl)phenyl]methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2577399.png)

![3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B2577404.png)